3-Aminopyrrolidine-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminopyrrolidine-2,5-dione derivatives can be achieved through multiple synthetic routes. For instance, a diastereoselective multicomponent synthesis involving N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in aqueous THF has been reported to produce 3,4-disubstituted N-aminopyrrolidine-2,5-diones with good to excellent yields (Adib, Ansari, & Bijanzadeh, 2011). Additionally, the direct cyclization of β-cyanocarboxylic acids with primary amines and amino alcohols offers a straightforward approach to synthesizing 3-ethoxypyrrolidine-2,5-diones and related derivatives (Zanatta et al., 2012).
Molecular Structure Analysis
Structural investigations of 3-Aminopyrrolidine-2,5-dione derivatives, such as 3-acylpyrrolidine-2,4-diones, reveal the presence of internal and external tautomeric forms. These studies, facilitated by nuclear magnetic resonance spectroscopy and X-ray crystallography, have provided insights into the tautomeric structures of bioactive derivatives, leading to revised structures for several natural products (Nolte, Steyn, & Wessels, 1980).
Scientific Research Applications
Diastereoselective Synthesis
- A study by Adib, Ansari, and Bijanzadeh (2011) describes the multicomponent synthesis of 3,4-disubstituted N-aminopyrrolidine-2,5-diones. This synthesis involves N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid under mild conditions in aqueous THF, producing diastereoselectively and in good yields (Adib, Ansari, & Bijanzadeh, 2011).
Stereocontrolled Synthesis for Statine Analogues
- Farran et al. (2007) report the stereocontrolled synthesis of 2,4-diamino-3-hydroxyacids starting from diketopiperazines using chiral 3-aminopyrrolidine-2,4-diones. This method provides a new route for preparing statine analogues, which are significant in medicinal chemistry (Farran, Toupet, Martínez, & Dewynter, 2007).
Antimicrobial Activity and Quantum Chemical Investigation
- Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and explored their antifungal activities. The study also involved quantum chemical investigations to understand the structure-activity relationship of these compounds (Cvetković, Božić, Banjac, et al., 2019).
Synthesis of Derivatives from β-Cyanocarboxylic Acids
- Zanatta et al. (2012) describe the synthesis of a new series of 3-ethoxypyrrolidine-2,5-diones and related derivatives from β-cyanocarboxylic acids. This procedure offers a simple and convenient method for synthesizing these compounds (Zanatta, Silva, Silva, et al., 2012).
Antioxidant Activity of Derivatives
- Hakobyan et al. (2020) studied the aminomethylation of ethosuximide derivatives and their antioxidant activities. The research contributes to understanding the chemical properties and potential applications of these derivatives in medicinal chemistry (Hakobyan, Hovasyan, Hovakimyan, et al., 2020).
Antitumor Applications
- Shchekotikhin et al. (2016) report on anthra[2,3-b]furan-3-carboxamides derivatives with high antiproliferative potency against various tumor cell lines. This study highlights the potential application of 3-aminopyrrolidine derivatives in developing new antitumor agents (Shchekotikhin, Dezhenkova, Tsvetkov, et al., 2016).
Catalysis and Medicinal Importance
- Dar'in et al. (2020) utilized 1-aryl-3-arylidenepyrrolidine-2,5-diones in RhII-catalyzed O–H, S–H, and N–H insertion reactions, aiming to produce Michael acceptors with potential medicinal applications (Dar'in, Krasavin, Chupakhin, et al., 2020).
Conversion to Maleimide
- Yan et al. (2018) studied the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide. This research provides insights into the properties of pyrrolidine-2,5-diones and maleimides, crucial in organic synthesis (Yan, Zhang, Zhou, et al., 2018).
Safety And Hazards
Future Directions
The pyrrolidine ring, including its derivatives like pyrrolidine-2,5-diones, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-aminopyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80900978 | |
Record name | NoName_24 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80900978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrrolidine-2,5-dione | |
CAS RN |
5615-80-5 | |
Record name | Aspartimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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